- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions, Organic & Biomolecular Chemistry, 2009, 7(10), 2155-2161
Cas no 947533-51-9 ([5-(trifluoromethyl)pyridin-3-yl]boronic acid)
947533-51-9 structure
Product Name:[5-(trifluoromethyl)pyridin-3-yl]boronic acid
Numéro CAS:947533-51-9
Le MF:C6H5BF3NO2
Mégawatts:190.915611982346
MDL:MFCD09952041
CID:839795
PubChem ID:45158900
Update Time:2024-10-25
[5-(trifluoromethyl)pyridin-3-yl]boronic acid Propriétés chimiques et physiques
Nom et identifiant
-
- (5-(Trifluoromethyl)pyridin-3-yl)boronic acid
- (5-Trifluoromethylpyridin-3-yl)boronic acid
- [5-(trifluoromethyl)pyridin-3-yl]boronic acid
- 3-Trifluoromethylpyridine-5-boronic acid
- -5-Trifluoromethylpyridin-3-yl-boronic-acid
- 5-TRIFLUOROMETHYL-PYRIDINE-3-BORONIC ACID
- 5-Trifluoromethylpyridine-3-boronic acid
- 5-(Trifluoromethyl)pyridine-3-boronic acid
- 3-TRIFLUOROMETHYL-5-PYRIDYL BORONIC ACID
- 5-(trifluoromethyl)pyridin-3-ylboronic acid
- [5-(TRIFLUOROMETHYL)-3-PYRIDYL]BORONIC ACID
- 3-(trifluoromethyl)pyridine-5-boronic acid
- [5-(trifluoromethyl)-3-pyridinyl]boronic acid
- (5-trifluor
- B-[5-(Trifluoromethyl)-3-pyridinyl]boronic acid (ACI)
- A845084
- CS-0054394
- (5-(Trifluoromethyl)pyridin-3-yl)boronicacid
- DTXSID60669793
- 5-trifluoromethylpyridine 3-boronic acid
- AKOS006283523
- AC-22283
- PS-9440
- AB55285
- AMY6524
- 947533-51-9
- SCHEMBL27266
- FT-0760386
- MFCD09952041
- EN300-218528
- SY009906
- 5-Trifluoromethylpyridine-3-boronicacid
- J-513121
-
- MDL: MFCD09952041
- Piscine à noyau: 1S/C6H5BF3NO2/c8-6(9,10)4-1-5(7(12)13)3-11-2-4/h1-3,12-13H
- La clé Inchi: SFBQNNGMEKUJAN-UHFFFAOYSA-N
- Sourire: FC(C1C=NC=C(B(O)O)C=1)(F)F
Propriétés calculées
- Qualité précise: 191.03700
- Masse isotopique unique: 191.0365431g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 1
- Complexité: 176
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 53.4
Propriétés expérimentales
- Point d'ébullition: 299.9°C at 760 mmHg
- Le PSA: 53.35000
- Le LogP: -0.21980
[5-(trifluoromethyl)pyridin-3-yl]boronic acid Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
[5-(trifluoromethyl)pyridin-3-yl]boronic acid Données douanières
- Code HS:2933399090
- Données douanières:
Code douanier chinois:
2933399090Résumé:
2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
[5-(trifluoromethyl)pyridin-3-yl]boronic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0053-1g |
5-Trifluoromethyl-pyridine-3-boronic acid |
947533-51-9 | 97% | 1g |
1017.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0053-5g |
5-Trifluoromethyl-pyridine-3-boronic acid |
947533-51-9 | 97% | 5g |
2968.15CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0053-500mg |
5-Trifluoromethyl-pyridine-3-boronic acid |
947533-51-9 | 97% | 500mg |
924.37CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0053-250mg |
5-Trifluoromethyl-pyridine-3-boronic acid |
947533-51-9 | 97% | 250mg |
831.08CNY | 2021-05-07 | |
| Alichem | A242001759-1g |
3-(Trifluoromethyl)pyridine-5-boronic acid |
947533-51-9 | 98% | 1g |
$614.27 | 2023-08-31 | |
| Alichem | A242001759-10g |
3-(Trifluoromethyl)pyridine-5-boronic acid |
947533-51-9 | 98% | 10g |
$2027.53 | 2023-08-31 | |
| Fluorochem | 043582-250mg |
5-(Trifluoromethyl)pyridin-3-ylboronic acid |
947533-51-9 | 95% | 250mg |
£70.00 | 2022-03-01 | |
| Fluorochem | 043582-1g |
5-(Trifluoromethyl)pyridin-3-ylboronic acid |
947533-51-9 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Chemenu | CM129514-10g |
(5-(trifluoromethyl)pyridin-3-yl)boronic acid |
947533-51-9 | 0.95 | 10g |
$230 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EA087-1g |
[5-(trifluoromethyl)pyridin-3-yl]boronic acid |
947533-51-9 | 95+% | 1g |
1774.0CNY | 2021-07-15 |
[5-(trifluoromethyl)pyridin-3-yl]boronic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; 3.5 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Water ; -10 °C
1.3 Reagents: Sodium hydroxide ; pH 10, rt
1.4 Reagents: Acetic acid ; pH 5, rt
1.2 Reagents: Water ; -10 °C
1.3 Reagents: Sodium hydroxide ; pH 10, rt
1.4 Reagents: Acetic acid ; pH 5, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; 3.5 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Acetic acid , Sodium hydroxide Solvents: Water ; pH 5
1.2 Reagents: Acetic acid , Sodium hydroxide Solvents: Water ; pH 5
Référence
- OLED devices with internal outcoupling, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, rt → 80 °C
Référence
- Tetrahydropyrido[4,3-d]pyrimidine derivatives as PI3K inhibitors and their preparation and use for the treatment of PI3K-mediated diseases, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Butyllithium , Triethyl borate Solvents: Tetrahydrofuran , Hexane ; -78 °C; overnight, -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Référence
- Preparation of bicyclic heteroaryl compounds and their use as kinase inhibitors for treating proliferative diseases and other disorders, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; -78 °C; 3 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Water
1.3 Reagents: Acetic acid ; pH 5
1.2 Reagents: Water
1.3 Reagents: Acetic acid ; pH 5
Référence
- Preparation of heteroaryl derivatives as antimalarial agents, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 3.5 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Acetic acid ; pH 5
1.2 Reagents: Acetic acid ; pH 5
Référence
- OLED devices with internal outcoupling, United States, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Butyllithium , Trimethyl borate Solvents: Tetrahydrofuran , Hexane ; -78 °C; 10 min, < -65 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Référence
- Cushing's Syndrome: Development of Highly Potent and Selective CYP11B1 Inhibitors of the (Pyridylmethyl)pyridine Type, Journal of Medicinal Chemistry, 2013, 56(15), 6022-6032
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dichloromethane , 1,4-Dioxane ; rt → 90 °C; 21 h, 90 °C
Référence
- Preparation of quinoline derivatives for use as PI3K inhibitors, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Triethyl borate Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 40 min, -78 °C; < -65 °C; -65 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min
1.2 Reagents: Butyllithium Solvents: Hexane ; 40 min, -78 °C; < -65 °C; -65 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min
Référence
- Preparation of pyrazine compounds as inhibitors of phosphatidylinositol 3-kinase enzymes in the treatment of inflammatory and allergic conditions, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
Référence
- Preparation of quinazoline derivatives as PI3K modulators, World Intellectual Property Organization, , ,
[5-(trifluoromethyl)pyridin-3-yl]boronic acid Raw materials
[5-(trifluoromethyl)pyridin-3-yl]boronic acid Preparation Products
[5-(trifluoromethyl)pyridin-3-yl]boronic acid Littérature connexe
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
947533-51-9 ([5-(trifluoromethyl)pyridin-3-yl]boronic acid) Produits connexes
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